molecular formula C12H10N4O B3384586 3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile CAS No. 565165-42-6

3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile

Cat. No.: B3384586
CAS No.: 565165-42-6
M. Wt: 226.23 g/mol
InChI Key: DHFPOUMOBYUWJQ-UHFFFAOYSA-N
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Description

3-Oxo-3-{2,5,7-triazatricyclo[6400,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile is a complex organic compound with the molecular formula C₁₂H₁₀N₄O This compound is characterized by its unique tricyclic structure, which includes a triazine ring fused with a bicyclic system

Mechanism of Action

Target of Action

The primary targets of 3-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropanenitrile are enzymes involved in cellular proliferation and survival pathways. This compound is known to interact with kinases and other regulatory proteins that play crucial roles in cell cycle regulation and apoptosis .

Mode of Action

3-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropanenitrile binds to the active sites of its target enzymes, inhibiting their activity. This inhibition disrupts the normal signaling pathways that promote cell growth and division, leading to cell cycle arrest and apoptosis. The compound’s interaction with these enzymes results in conformational changes that prevent substrate binding and subsequent enzymatic activity .

Biochemical Pathways

The compound primarily affects the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation. By inhibiting key enzymes in these pathways, the compound reduces the phosphorylation of downstream targets, leading to decreased cell growth and increased apoptosis. This disruption of signaling cascades ultimately affects various cellular processes, including metabolism, gene expression, and cytoskeletal organization .

Result of Action

At the molecular level, the compound’s action results in the inhibition of cell proliferation and induction of apoptosis. This leads to a reduction in tumor growth and potential tumor regression in cancer models. At the cellular level, treated cells exhibit signs of stress, including DNA damage, mitochondrial dysfunction, and activation of apoptotic pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability. The compound is stable under physiological conditions but may degrade in highly acidic or basic environments. Its efficacy can be affected by the presence of competing substrates or inhibitors in the cellular milieu. Additionally, factors such as hypoxia and nutrient availability can modulate the compound’s action by altering cellular metabolism and stress responses.

: Synthesis and therapeutic potential of imidazole containing compounds : [Design, synthesis and biological evaluation of 2,3-dihydroimidazo1,2-c : Benzimidazole: a promising pharmacophore : Synthesis of imidazo[2,1-b][1,3]thiazoles : [Design, synthesis and biological evaluation of 2,3-dihydroimidazo1,2-c : Synthesis and therapeutic potential of imidazole containing compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-{2,5,7-triazatricyclo[6400,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

While the compound is mainly synthesized on a laboratory scale, industrial production methods would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo compounds, while reduction can produce amines .

Scientific Research Applications

3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile apart from similar compounds is its specific tricyclic structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

3-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c13-6-5-11(17)16-8-7-15-10-4-2-1-3-9(10)14-12(15)16/h1-4H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFPOUMOBYUWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901168715
Record name 2,3-Dihydro-β-oxo-1H-imidazo[1,2-a]benzimidazole-1-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565165-42-6
Record name 2,3-Dihydro-β-oxo-1H-imidazo[1,2-a]benzimidazole-1-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565165-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-β-oxo-1H-imidazo[1,2-a]benzimidazole-1-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile
Reactant of Route 2
Reactant of Route 2
3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile
Reactant of Route 3
Reactant of Route 3
3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile
Reactant of Route 4
3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile
Reactant of Route 5
Reactant of Route 5
3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile
Reactant of Route 6
Reactant of Route 6
3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile

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